molecular formula C14H8N4O5 B325112 N-(3-cyanophenyl)-3,5-dinitrobenzamide

N-(3-cyanophenyl)-3,5-dinitrobenzamide

Cat. No.: B325112
M. Wt: 312.24 g/mol
InChI Key: BDQVJNKPHPUTAE-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-3,5-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group linked to a 3-cyanophenyl amine.

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

N-(3-cyanophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H8N4O5/c15-8-9-2-1-3-11(4-9)16-14(19)10-5-12(17(20)21)7-13(6-10)18(22)23/h1-7H,(H,16,19)

InChI Key

BDQVJNKPHPUTAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-cyanophenyl)-3,5-dinitrobenzamide and related derivatives:

Compound Substituent Synthesis Yield Biological Activity Applications Key References
This compound 3-Cyanophenyl Not reported Potential antitubercular activity (inferred) Drug discovery, biochemical probes
N-(5-Chloropentyl)-3,5-dinitrobenzamide Aliphatic chloroalkyl 97% Antitubercular (MIC: 0.78 µg/mL) Tuberculosis therapeutics
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide 4-Hydroxyphenyl Not reported Electrochemical sensing (glutathione, piroxicam) Biosensor development
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide Halogenated aryl (Cl, CF₃) Not reported Screening compound for drug discovery High-throughput screening libraries
3,5-Dinitrobenzamide (parent compound) Unsubstituted amine (H) N/A Coccidiostat (veterinary use) Antimicrobial agents

Key Observations :

Substituent Effects on Biological Activity: Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., N-(5-chloropentyl)-) enhance antitubercular potency, with MIC values as low as 0.78 µg/mL, likely due to improved membrane permeability . In contrast, aromatic substituents (e.g., 3-cyanophenyl) may target specific enzyme active sites via π-π stacking or hydrogen bonding.

Synthetic Yields :

  • Aliphatic derivatives (e.g., N-(5-chloropentyl)-) achieve high yields (97%) via SN2 reactions, while aromatic derivatives (e.g., N-(4-hydroxyphenyl)-) require chromatographic purification, leading to moderate yields (14–55%) .

Diverse Applications :

  • Antimicrobial : The parent 3,5-dinitrobenzamide and its aliphatic derivatives show efficacy against Mycobacterium tuberculosis and Eimeria parasites .
  • Electrochemical Sensing : Hydroxyphenyl-substituted derivatives serve as mediators in biosensors due to redox-active nitro groups .

Structural and Electronic Analysis

  • Electronic Properties: The 3-cyanophenyl group introduces a strong electron-withdrawing effect (-I and -M), stabilizing the amide bond and enhancing electrophilicity at the benzamide core. This contrasts with electron-donating groups (e.g., 4-hydroxyphenyl), which reduce reactivity but improve solubility in polar solvents .
  • Steric Effects : Bulky substituents like trifluoromethyl (in compound Y031-8041) may hinder binding to compact enzyme active sites but improve lipophilicity for membrane penetration .

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